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Introduction
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-linked

transmembrane transporter responsible for the rapid transport of monocarboxylates such as

lactate, pyruvate, and ketone bodies.[1][2] MCT1 plays a crucial role in cellular metabolism and

pH regulation.[1] In the context of cancer, MCT1 is a key player in the metabolic

reprogramming of tumor cells.[3] It facilitates the "lactate shuttle," enabling oxidative cancer

cells to take up lactate produced by glycolytic cells, thereby fueling tumor growth and creating

an acidic tumor microenvironment that promotes invasion and immunosuppression.[2][3][4] The

upregulation of MCT1 is associated with poor prognosis in various cancers, making it a

compelling target for anticancer therapies.[4][5]

Traditional methods for identifying MCT1 inhibitors, such as radiolabeled substrate tracing, can

be cumbersome, expensive, and not well-suited for high-throughput screening (HTS).[6] This

application note describes a novel optogenetic screening platform in Saccharomyces

cerevisiae that allows for a robust, scalable, and specific assessment of MCT1 inhibitor activity.

Principle of the Optogenetic Assay
This screening method utilizes a genetically engineered yeast strain, "optoMEV-MCT1," where

cell growth is made dependent on the import of mevalonate via human MCT1 under specific

light conditions. The core of the system is a light-sensitive transcription factor, EL222-VP16,

which controls the expression of a key enzyme (HMG1) in the mevalonate biosynthesis

pathway.[4]
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Permissive Conditions (Blue Light): Blue light activates the EL222-VP16 transcription factor,

leading to the expression of HMG1 and endogenous production of mevalonate. Under these

conditions, yeast growth is independent of MCT1 activity. This serves as a crucial

counterscreen for general drug toxicity.[4]

Non-Permissive Conditions (Dark): In the absence of blue light, HMG1 is not expressed, and

the yeast cannot produce its own mevalonate. The cells are cultured in a medium

supplemented with mevalonate. Therefore, for survival and growth, the yeast must import

mevalonate from the medium, a process made entirely dependent on the activity of the

expressed human MCT1.[4]

In this system, a compound that inhibits MCT1 will prevent mevalonate uptake in the dark,

leading to growth inhibition. The same compound should not affect growth in the light,

confirming its specificity for MCT1. This provides a clear and robust readout for MCT1 activity

in a high-throughput format.[4]

Applications
High-Throughput Screening (HTS): The assay is optimized for HTS in 384-well plates,

enabling the screening of large compound libraries to identify novel MCT1 inhibitors.[4]

Drug Repurposing: This platform can be used to screen libraries of existing FDA-approved

drugs to identify compounds that can be repurposed as MCT1 inhibitors.[4][6]

Structure-Activity Relationship (SAR) Studies: The quantitative nature of the assay allows for

the determination of IC50 values, making it suitable for SAR studies to optimize lead

compounds.[4]

Specificity Testing: The built-in light-dependent counterscreen provides an immediate

assessment of a compound's specificity for MCT1 over general cellular toxicity.[4]

Experimental Protocols
Generation of the optoMEV-MCT1 Yeast Strain
This protocol describes the generation of the S. cerevisiae strain used for the optogenetic

screening assay. This involves transforming a yeast strain with an optogenetic circuit for
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mevalonate production and a plasmid expressing human MCT1. A standard lithium acetate-

based transformation protocol is used.[7][8][9]

Materials:

S. cerevisiae strain SAWy524 (optoMEV)[4]

CEN/ARS plasmid containing the human MCT1 gene (or an empty vector control)[4]

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)[10][11]

100 mM Lithium Acetate (LiAc)[8]

Single-stranded carrier DNA (ssDNA), 10 mg/mL[7]

50% (w/v) Polyethylene Glycol (PEG), MW 3350[7]

Sterile deionized water

Synthetic complete (SC) dropout medium for selection[12]

Procedure:

Inoculate a single colony of the optoMEV yeast strain into 5 mL of liquid YPD medium and

grow overnight at 30°C with shaking.[8]

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and

grow at 30°C with shaking until the OD600 reaches 0.6-1.0 (approximately 3-5 hours).[8]

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water and centrifuge again.

Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

For each transformation, mix the following in a sterile microfuge tube:
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Plasmid DNA (0.1 - 1.0 µg)

Boiled and chilled ssDNA (10 µL of 10mg/mL)[7]

Yeast cell suspension (50 µL)

Add 300 µL of a solution containing 240 µL of 50% PEG and 36 µL of 1.0 M LiAc.[7] Vortex

to mix thoroughly.

Incubate at 30°C for 30 minutes with shaking.

Heat shock the cells at 42°C for 15-20 minutes.[13]

Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 µL of sterile

water.

Plate the cell suspension onto SC dropout plates to select for transformants.

Incubate the plates at 30°C for 2-3 days until colonies appear.

High-Throughput Screening of MCT1 Inhibitors
This protocol is adapted for a 384-well plate format for high-throughput screening.[4][6]

Materials:

optoMEV-MCT1 and optoMEV-EmptyVector yeast strains

SC dropout medium supplemented with mevalonate

Compound library (e.g., 10 mM in DMSO)

384-well microplates

Acoustic liquid dispenser (e.g., Labcyte ECHO) or multichannel pipette

Plate reader capable of measuring OD600

Blue light illumination setup
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Procedure:

Grow overnight cultures of the optoMEV-MCT1 and control strains in the appropriate SC

dropout medium.

Dilute the overnight cultures in fresh SC medium containing mevalonate to a starting OD600

of ~0.1.

Using an acoustic dispenser, transfer ~50 nL of each compound from the library into the

wells of a 384-well plate to achieve a final concentration of 10 µM.[6] Also include wells with

DMSO only as a negative control and a known MCT1 inhibitor (e.g., AZD3965) as a positive

control.[4]

Add 50 µL of the diluted yeast culture to each well.

Prepare two identical sets of plates.

Incubate one set of plates in the dark (non-permissive conditions) and the other set under

blue light (permissive conditions) at 30°C for 24-48 hours.[4]

Measure the optical density at 600 nm (OD600) for all plates using a plate reader.

Calculate the growth inhibition for each compound under both dark and light conditions

relative to the DMSO control. Potential "hits" are compounds that show significant growth

inhibition in the dark but not in the light.

IC50 Determination
For compounds identified as hits in the primary screen, a dose-response analysis is performed

to determine the half-maximal inhibitory concentration (IC50).

Materials:

optoMEV-MCT1 yeast strain

SC dropout medium supplemented with mevalonate

Hit compounds
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96- or 384-well microplates

Plate reader

Procedure:

Prepare a serial dilution of the hit compound in the SC mevalonate medium. A typical range

would be from 0.1 nM to 100 µM.

Inoculate the optoMEV-MCT1 strain into the medium to a starting OD600 of ~0.1.

Dispense 50-100 µL of the cell suspension into the wells of a microplate, with each well

containing a different concentration of the compound.

Incubate the plate in the dark at 30°C for 24-48 hours.

Measure the final OD600 of each well.

Plot the cell growth (OD600) as a function of the compound concentration.

Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to

calculate the IC50 value. The IC50 for the known inhibitor AZD3965 in this assay is

approximately 10 nM.[4]

Data Presentation
Table 1: IC50 Values of Identified MCT1 Inhibitors
The following table summarizes the IC50 values for various compounds identified as MCT1

inhibitors using the optogenetic screening assay. Data is sourced from Wegner et al., 2024.[4]

[6]
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Compound Class Compound IC50 (µM)

Known MCT1 Inhibitor AZD3965 0.010

NSAIDs Piroxicam 4.4

Diclofenac 7.4

Indomethacin 1.8

Ketoprofen 21

Sulindac 46

Non-steroidal Estrogens Dienestrol 2.9

Diethylstilbestrol 4.6

Natural Products Gossypol 3.2
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Caption: MCT1-mediated signaling in cancer progression.
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Experimental Workflow Diagram
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Caption: High-throughput optogenetic screening workflow.

Logical Relationship Diagram
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Click to download full resolution via product page

Caption: Logic of the optoMEV-MCT1 screening system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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